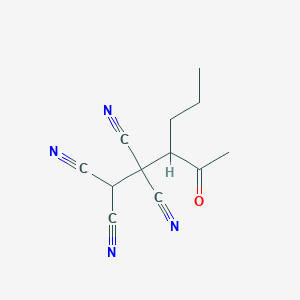

3-Acetylhexane-1,1,2,2-tetracarbonitrile

Description

3-Acetylhexane-1,1,2,2-tetracarbonitrile is a highly substituted cyclopropane derivative characterized by four nitrile groups and an acetyl substituent on a hexane backbone. Its unique structure confers significant electronic and steric properties, making it relevant in organic synthesis, crystal engineering, and pharmaceutical research. The acetyl group enhances electrophilicity, while the tetracarbonitrile moiety contributes to strong dipole interactions and σ-hole formation, facilitating supramolecular assembly .

Properties

CAS No. |

90138-09-3 |

|---|---|

Molecular Formula |

C12H12N4O |

Molecular Weight |

228.25 g/mol |

IUPAC Name |

3-acetylhexane-1,1,2,2-tetracarbonitrile |

InChI |

InChI=1S/C12H12N4O/c1-3-4-11(9(2)17)12(7-15,8-16)10(5-13)6-14/h10-11H,3-4H2,1-2H3 |

InChI Key |

ZEWHDCZQCZUTPN-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(C(=O)C)C(C#N)(C#N)C(C#N)C#N |

Origin of Product |

United States |

Preparation Methods

The synthesis of 3-Acetylhexane-1,1,2,2-tetracarbonitrile can be achieved through various methods. One common approach involves the reaction of tetracyanoethylene with ketones in the presence of a catalytic amount of hydrochloric acid in 1,4-dioxane . This method is widely used due to its general applicability and the ability to obtain high yields. Another method involves the use of solvent-free conditions, which aligns with green chemistry principles and ensures high conversion rates .

Chemical Reactions Analysis

3-Acetylhexane-1,1,2,2-tetracarbonitrile undergoes several types of chemical reactions, including nucleophilic substitution and cycloaddition reactions. Common reagents used in these reactions include amines, alcohols, and thiols . The major products formed from these reactions are often heterocyclic compounds with complex structures . For example, the reaction with hydrazones of α,β-unsaturated aldehydes can lead to the formation of cyclobutane-1,1,2,2-tetracarbonitriles .

Scientific Research Applications

3-Acetylhexane-1,1,2,2-tetracarbonitrile has a wide range of applications in scientific research. In organic synthesis, it serves as a versatile building block for the creation of various heterocyclic compounds . Its unique structure makes it valuable in the development of materials with specific properties, such as fluorescence .

Mechanism of Action

The mechanism of action of 3-Acetylhexane-1,1,2,2-tetracarbonitrile is associated with its ability to undergo nucleophilic substitution reactions. This allows it to interact with nucleophilic regions of biological molecules, such as DNA . The compound’s multiple cyano groups enhance its reactivity, making it an effective agent for alkylation of nucleophilic sites .

Comparison with Similar Compounds

Structural and Functional Group Variations

Key analogs of 3-acetylhexane-1,1,2,2-tetracarbonitrile include cyclopropane derivatives with varying substituents. Below is a comparative table:

Supramolecular and Crystallographic Behavior

- Tetrel Bonding : The tetracarbonitrile group enables σ-hole interactions in sp³-hybridized carbons. For instance, 6-oxaspiro[2.5]octane-1,1,2,2-tetracarbonitrile forms 1D chains via bifurcated tetrel bonds (TtBs), a property shared with the target compound but modulated by backbone rigidity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.